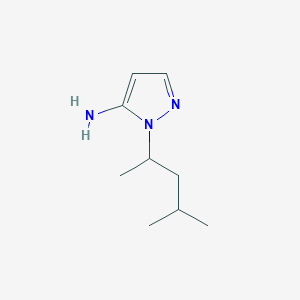

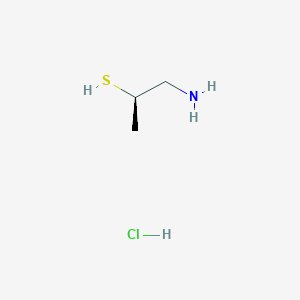

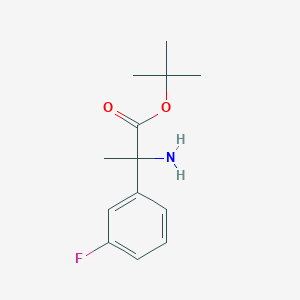

1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. The IUPAC name is based on the rules set by the International Union of Pure and Applied Chemistry. Common names are often historical and may not reflect the chemical nature of a compound .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications

Synthesis and Characterization

1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine and its derivatives have been widely investigated for their synthesis, characterization, and potential applications in various fields of scientific research. For instance, the synthesis and characterization of pyrazole derivatives have revealed their structure through multiple spectroscopic methods and X-ray crystallography, highlighting their potential for antitumor, antifungal, and antibacterial activities (Titi et al., 2020). This demonstrates the chemical versatility of 1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine and its derivatives, providing a foundation for the development of new pharmacophores with significant biological activity.

Biological Activities

Research has also focused on the biological activities of pyrazole derivatives. The inhibitory effects of bipyrazolic compounds on corrosion in acidic media suggest potential applications in materials science, particularly in the protection of metals against corrosion (Chetouani et al., 2005). Additionally, kinetic analyses for the synthesis of optically pure regioisomers have been explored for their potential in producing compounds with significant biological activities (Jou-yan Kao & S. Tsai, 2016), demonstrating the compound's relevance in pharmaceutical manufacturing and medicinal chemistry.

Advanced Materials and Sensing Applications

The development of highly water-soluble fluorescent and colorimetric pH probes based on pyrazole derivatives highlights their utility in sensing applications. Such probes can be utilized for monitoring pH changes in various environments, including intracellular pH imaging, due to their high stability, selectivity, and significant Stokes shifts (Diana et al., 2020). This underscores the compound's potential in developing advanced materials for environmental monitoring, healthcare, and diagnostic applications.

Catalysis and Chemical Transformations

In catalysis, the one-pot tandem hydroamination/hydrosilation reactions catalyzed by cationic iridium(I) complexes have been explored, demonstrating the compound's versatility in facilitating efficient and selective chemical transformations (Field et al., 2003). This research points to the potential of 1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine derivatives in catalysis, offering pathways for the development of novel catalytic systems for industrial applications.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-methylpentan-2-yl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-7(2)6-8(3)12-9(10)4-5-11-12/h4-5,7-8H,6,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJCCCHBIFUABO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)N1C(=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2891068.png)

![4-{[(4-Methylbenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2891071.png)

![N-cyclohexyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2891079.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide](/img/structure/B2891083.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2891089.png)